![molecular formula C15H19NO2P+ B14357116 {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium CAS No. 91270-80-3](/img/structure/B14357116.png)
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium is a compound with a unique structure that includes a naphthalene ring substituted with a dimethylamino group and a phosphonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium typically involves the reaction of 5-(dimethylamino)naphthalene-1-methanol with ethoxyphosphonium chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the modulation of various biochemical pathways. The compound’s ability to act as a fluorescent probe also allows it to be used in imaging and diagnostic applications, where it binds to specific biomolecules and emits fluorescence upon excitation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide: Known for its use as a fluorescent probe and in organic synthesis.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Utilized in the synthesis of stable triazole bonds.
Uniqueness
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium is unique due to its combination of a naphthalene ring with a dimethylamino group and a phosphonium group. This structure imparts distinct chemical properties, such as enhanced fluorescence and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
91270-80-3 |
|---|---|
Molekularformel |
C15H19NO2P+ |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
[5-(dimethylamino)naphthalen-1-yl]methyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C15H19NO2P/c1-4-18-19(17)11-12-7-5-9-14-13(12)8-6-10-15(14)16(2)3/h5-10H,4,11H2,1-3H3/q+1 |
InChI-Schlüssel |
OQIRCSZFADBXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[P+](=O)CC1=C2C=CC=C(C2=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


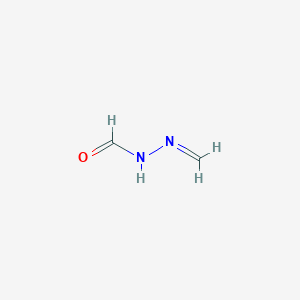
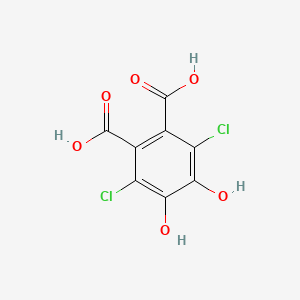
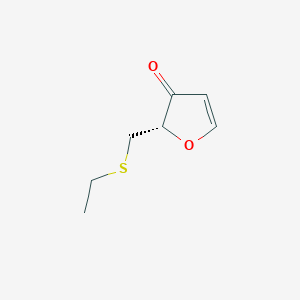
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
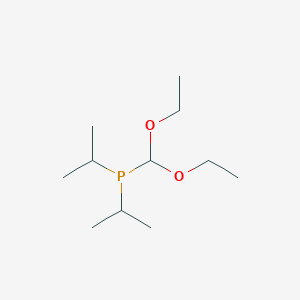
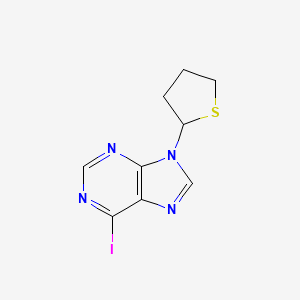
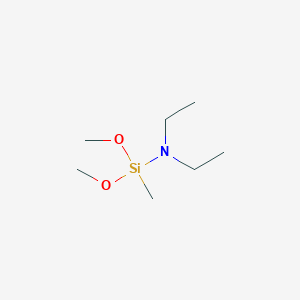
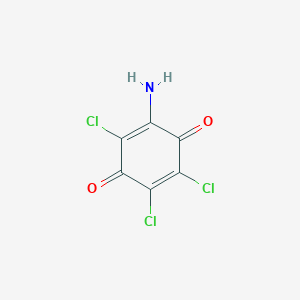
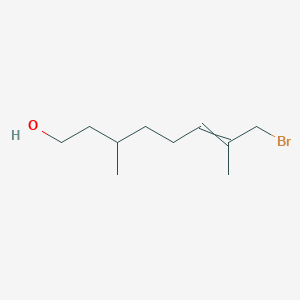
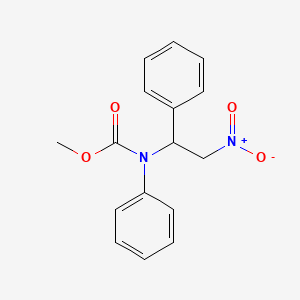

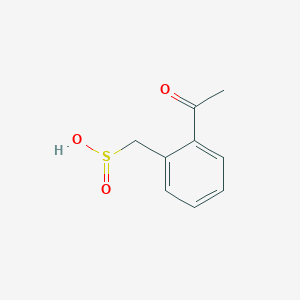
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)

